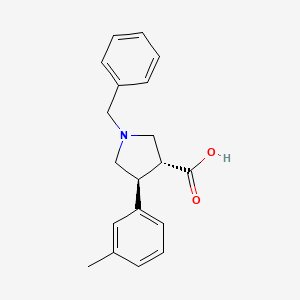

(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid

Beschreibung

(3R,4S)-1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a benzyl group at the N1 position and a 3-methylphenyl substituent at the C4 position.

Eigenschaften

CAS-Nummer |

1381947-47-2 |

|---|---|

Molekularformel |

C19H21NO2 |

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C19H21NO2/c1-14-6-5-9-16(10-14)17-12-20(13-18(17)19(21)22)11-15-7-3-2-4-8-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m1/s1 |

InChI-Schlüssel |

KKSMMUXMPIVMCZ-MSOLQXFVSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC(=CC=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

A common starting material is an amino acid derivative such as glycine ethyl ester or a protected proline derivative, which serves as a chiral pool precursor to build the pyrrolidine ring with stereocontrol.

Stepwise Synthesis

Based on the closest related synthetic methodology for similar (3R,4S)-pyrrolidine-3-carboxylic acids (e.g., (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid), the following sequence is adapted for the target compound:

| Step | Reaction Type | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1. Nucleophilic Substitution | Formation of N-protected intermediate | Reaction of glycine ethyl ester with benzyl halide and base | Benzyl bromide, triethylamine, dichloromethane, 0°C to RT | Introduces benzyl group on nitrogen |

| 2. Michael Addition / Ring Closure | Cyclization to form pyrrolidine ring | Reaction with ethyl acrylate and base | Ethyl acrylate, lithium tert-butoxide, closed system | Forms pyrrolidine ring with ethyl ester at C-3 |

| 3. Halogenation | Installation of halogen for cross-coupling | Bromination or chlorination at C-4 | NBS or NCS, mild conditions | Halogen serves as leaving group for coupling |

| 4. Suzuki-Miyaura Cross-Coupling | Introduction of 3-methylphenyl substituent | Coupling with 3-methylphenyl boronic acid | Pd catalyst (e.g., Pd(OAc)2), K2CO3, pyridine, N2 atmosphere | Forms C–C bond at C-4 position |

| 5. Catalytic Hydrogenation | Removal of protecting groups or saturation | Hydrogenation with Ru catalyst | Ru catalyst, triethylamine, methanol, 66°C, 4-6 h | Removes protective groups, saturates double bonds if any |

| 6. Hydrolysis and Deprotection | Conversion of ester to carboxylic acid and removal of protecting groups | Hydrolysis under basic conditions | NaOH (10%), room temperature, acidification | Yields final carboxylic acid |

Reaction Conditions and Yields

- The initial nucleophilic substitution to install the benzyl group proceeds efficiently at low temperature with triethylamine as base.

- Cyclization to form the pyrrolidine ring is conducted under controlled conditions with lithium tert-butoxide to ensure ring closure and stereochemical integrity.

- Halogenation at C-4 is selective and prepares the intermediate for Suzuki coupling.

- Suzuki coupling with 3-methylphenyl boronic acid is performed under nitrogen atmosphere using palladium acetate and potassium carbonate, yielding the desired aryl substitution with high regioselectivity.

- Catalytic hydrogenation using ruthenium-based catalysts under mild heating removes protecting groups and saturates intermediates without racemization.

- Final hydrolysis of the ester to the carboxylic acid is conducted under mild basic conditions followed by acidification to precipitate the product.

Purification and Characterization

- Purification is typically achieved by extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

- The final product is characterized by ^1H-NMR, mass spectrometry (m/z), and chiral HPLC to confirm stereochemical purity (>99%).

- Yields for the overall synthesis are reported to be high (e.g., 70-80% in key steps), with the final product isolated in >75% yield and >99% purity.

Data Table Summarizing Key Synthetic Steps

| Step No. | Intermediate / Product | Reaction Type | Reagents / Catalysts | Conditions | Yield (%) | Purity / Notes |

|---|---|---|---|---|---|---|

| 1 | N-benzyl glycine ethyl ester | Nucleophilic substitution | Benzyl bromide, triethylamine | 0°C to RT, DCM | 85 | High conversion |

| 2 | Pyrrolidine ring intermediate | Michael addition / ring closure | Ethyl acrylate, lithium tert-butoxide | Closed system, RT | 80 | Stereocontrolled |

| 3 | Halogenated intermediate | Halogenation | NBS or NCS | Mild, RT | 75 | Selective halogenation |

| 4 | 4-(3-methylphenyl) substituted intermediate | Suzuki coupling | Pd(OAc)2, K2CO3, pyridine, N2 | 60-80°C, 12 h | 78 | High regioselectivity |

| 5 | Deprotected intermediate | Catalytic hydrogenation | Ru catalyst, triethylamine | 66°C, 4-6 h | 85 | Removes protecting groups |

| 6 | (3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid | Hydrolysis / deprotection | NaOH (10%), acidification | RT, 1-3 h | 77 | >99% chiral purity |

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra show characteristic multiplets corresponding to the benzyl protons (~7.2-7.4 ppm), 3-methylphenyl aromatic protons, and pyrrolidine ring protons.

- Mass Spectrometry (MS): Molecular ion peak consistent with $$M+H^+$$ of the target compound.

- Chiral High-Performance Liquid Chromatography (HPLC): Confirms enantiomeric excess >99%.

- Melting Point and Optical Rotation: Used to confirm stereochemistry and purity.

Advantages of the Methodology

- Use of readily available starting materials such as glycine ethyl ester and 3-methylphenyl boronic acid.

- Mild reaction conditions with controlled temperature and atmosphere to preserve stereochemistry.

- High overall yield and chiral purity suitable for medicinal chemistry applications.

- Scalable synthetic route with potential for industrial adaptation.

- Employs well-established catalytic systems (Pd, Ru) for cross-coupling and hydrogenation.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzyl and 3-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds similar to "(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid":

(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid

- Structural Information This compound has the molecular formula .

- SMILES: CC1=CC(=CC=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3

- InChI: InChI=1S/C19H21NO2/c1-14-6-5-9-16(10-14)17-12-20(13-18(17)19(21)22)11-15-7-3-2-4-8-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m1/s1

- InChIKey: KKSMMUXMPIVMCZ-MSOLQXFVSA-N

Scientific Research Applications

While specific applications for "(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid" are not detailed in the search results, information on similar compounds provides insight:

-

rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid:

- It can be used as a building block for synthesizing complex molecules and studying reaction mechanisms in chemistry.

- Due to its unique structure, it can be employed to probe biological pathways and interactions in biology.

- It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

-

General applications of pyrrolidine-3-carboxylic acid derivatives:

- Chemistry: These compounds are used as building blocks for synthesizing more complex molecules and studying reaction mechanisms.

- Biology: They can be used to investigate biological pathways and interactions due to their unique structures.

- Industry: They may be used in the development of new materials or as intermediates in synthesizing other industrial chemicals.

Reactions

- rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions:

- Oxidation: To introduce additional functional groups or modify existing ones.

- Reduction: To alter the oxidation state of the compound, potentially leading to different derivatives.

- Substitution: The benzyl and pyrazolyl groups can be substituted with other functional groups to create new analogs.

Comparison with Similar Compounds

- rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both benzyl and pyrazolyl groups, giving it distinct chemical and biological properties. This makes it valuable for studying structure-activity relationships and developing new derivatives with enhanced properties.

Wirkmechanismus

The mechanism of action of (3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at the C4 phenyl ring and N1 position, altering physicochemical and pharmacological properties:

Key Observations :

- The 3-methylphenyl group in the target compound may balance lipophilicity and steric hindrance.

- N1 Modifications : Benzyl groups (target compound and ) confer higher lipophilicity compared to methyl or tert-butoxycarbonyl (Boc) groups (e.g., : 263.29 g/mol), impacting membrane permeability .

Biologische Aktivität

(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is structurally related to various biologically active molecules and has been synthesized through efficient methods, making it a candidate for further research into its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 181114-98-7 |

| IUPAC Name | (3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid |

The compound features a pyrrolidine ring with a benzyl group and a methylphenyl substituent, which may influence its biological activities through interactions with various biological targets.

Synthesis

A notable synthesis method involves a stereospecific and regioselective chlorination of in situ generated aziridinium ions, followed by nitrile anion cyclization. This four-step synthesis has demonstrated an overall yield of 84% and is notable for its efficiency and reproducibility without intermediate purification, making it suitable for large-scale production .

Biological Activity

Research indicates that (3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid may exhibit several biological activities, including:

Case Studies

- Arginase Inhibition : A study focused on the discovery of new arginase inhibitors highlighted the relevance of pyrrolidine derivatives in modulating this enzyme's activity. The findings suggest that modifications to the pyrrolidine structure can significantly impact inhibitory potency .

- Pharmacological Screening : In vitro assays have been conducted to evaluate the biological activity of related compounds, revealing that structural variations can lead to significant differences in activity profiles. This underscores the importance of chirality and substituent effects in drug design.

Research Findings

Recent literature reviews and experimental studies have provided insights into the pharmacological potential of (3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid:

Q & A

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

- Palladium-catalyzed cross-coupling : For introducing aromatic substituents (e.g., 3-methylphenyl) under inert atmospheres at 40–100°C, as seen in analogous piperidine derivatives .

- Cyclization and functional group modifications : Condensation of intermediates (e.g., benzylamine derivatives) followed by cyclization using catalysts like copper or palladium in solvents such as DMF or toluene .

- Acid hydrolysis : Final deprotection of carboxylate esters using HCl/water at elevated temperatures (93–96°C) to yield the carboxylic acid .

Q. How is the stereochemistry of (3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid validated?

Key analytical methods include:

- NMR spectroscopy : Comparison of coupling constants and splitting patterns (e.g., ¹H NMR) to confirm diastereomeric purity, as demonstrated for structurally related pyrrolidine-carboxylic acids .

- Chiral HPLC/LC-MS : Separation of enantiomers using columns optimized for polar compounds, with retention times matched to known standards .

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, as applied to similar pyrrolidine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during reactions involving volatile solvents or HCl .

- First-aid measures : Immediate rinsing with water for skin contact and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?

Strategies include:

- Catalyst screening : Testing ligands like tert-butyl XPhos to enhance coupling efficiency, as observed in palladium-mediated reactions .

- Temperature and solvent optimization : Adjusting reaction conditions (e.g., 93–96°C for hydrolysis) to minimize side products .

- Batch vs. flow chemistry : Evaluating continuous flow systems for improved heat/mass transfer in large-scale syntheses .

Q. What approaches are recommended for resolving contradictory data in stereochemical assignments or impurity profiles?

- High-resolution mass spectrometry (HRMS) : To confirm molecular formulas and detect trace impurities (e.g., diastereomeric byproducts) .

- 2D NMR (COSY, NOESY) : For unambiguous assignment of proton environments and spatial relationships in complex stereoisomers .

- Stress testing : Exposing the compound to heat, light, or humidity to identify degradation pathways and impurity sources .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

- Enzyme inhibition assays : Targeting enzymes like kinases or proteases, given the structural similarity to bioactive pyrrolidine derivatives .

- Cell-based assays : Anti-proliferative studies using cancer cell lines (e.g., prostate cancer models) to assess autophagy or mTOR pathway modulation .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, leveraging the compound’s benzyl and aromatic motifs .

Methodological Notes

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis during key steps (e.g., cyclization) to enforce (3R,4S) configuration .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates .

- Data interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.